Ruzasvir, also known as MK-8408, is a novel antiviral compound that has garnered attention for its potent activity against the hepatitis C virus (HCV). It is classified as a direct-acting antiviral agent specifically targeting the non-structural protein 5A (NS5A) of HCV, which plays a crucial role in the viral replication process. Ruzasvir exhibits pan-genotypic activity, meaning it is effective against multiple genotypes of HCV, making it a valuable candidate in the treatment of hepatitis C infections.
Ruzasvir was developed by Atea Pharmaceuticals and is classified under the category of NS5A inhibitors. This class of drugs is essential in the treatment of HCV due to its ability to inhibit viral replication and assembly. The compound has been evaluated in various clinical trials, demonstrating its efficacy and safety profile in treating HCV infections across different patient populations.
The synthesis of ruzasvir involves several chemical reactions that lead to the formation of its complex molecular structure. The process typically begins with the preparation of key intermediates through standard organic synthesis techniques such as:
The detailed synthetic route can be found in specialized chemical literature that outlines each step and the reagents involved in the synthesis of ruzasvir .
Ruzasvir has a complex molecular structure characterized by its bicyclic framework, which is essential for its biological activity. The molecular formula for ruzasvir is , and its molecular weight is approximately 351.37 g/mol. The structural features include:
The three-dimensional conformation of ruzasvir allows it to interact effectively with the active site of NS5A, inhibiting its function .
Ruzasvir's mechanism of action involves specific interactions with the NS5A protein, leading to inhibition of viral replication. Key reactions include:
In vitro studies have demonstrated that ruzasvir maintains potent antiviral activity against various HCV strains, even those with known resistance-associated substitutions .
The mechanism by which ruzasvir exerts its antiviral effects involves several steps:
Clinical data indicate that patients treated with ruzasvir show improved sustained virologic response rates compared to those receiving standard therapies .
Ruzasvir exhibits several notable physical and chemical properties:
These properties are critical for developing effective pharmaceutical formulations that ensure optimal bioavailability .
Ruzasvir is primarily used in clinical settings for treating hepatitis C infections. Its applications include:
The promising results from clinical trials suggest that ruzasvir may play a significant role in future hepatitis C treatment regimens, particularly as part of combination therapies aimed at achieving sustained virologic response rates .
Ruzasvir (chemical name: dimethyl ((2S,2'S)-((2S,2'S)-(((S)-6-(2-cyclopropylthiazol-5-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole-3,10-diyl)bis(1H-imidazole-5,2-diyl))bis(pyrrolidine-2,1-diyl))bis(3-methyl-1-oxobutane-1,2-diyl))dicarbamate) belongs to the class of valine and derivatives. It features a complex molecular architecture characterized by several key components:
The molecular formula of ruzasvir is C49H55FN10O7S, with a molecular weight of 947.09 g/mol (CAS Registry Number: 1613081-64-3). Its structure incorporates multiple chiral centers, denoted by (S) and [S] configurations in its systematic name, making stereochemistry crucial for its antiviral activity. The presence of fluorine enhances metabolic stability and influences electronic properties of the binding interface [3] [7] [8].
Table 1: Fundamental Chemical Characteristics of Ruzasvir
Property | Value | Source/Reference |
---|---|---|
IUPAC Name | Dimethyl ((2S,2'S)-((2S,2'S)-(((S)-6-(2-cyclopropylthiazol-5-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole-3,10-diyl)bis(1H-imidazole-5,2-diyl))bis(pyrrolidine-2,1-diyl))bis(3-methyl-1-oxobutane-1,2-diyl))dicarbamate | [8] |
CAS Number | 1613081-64-3 | [3] [7] [8] |
Molecular Formula | C49H55FN10O7S | [3] [7] |
Molecular Weight | 947.09 g/mol | [3] [7] |
Chemical Class | Valine and derivatives | [7] |
SMILES Notation | FC1=C2C3=CC4=CC(C5=CN=C(C@HN6C(C@HNC(OC)=O)=O)N5)=CC=C4N3C@HOC2=CC(C9=CN=C(C@HN10C(C@HNC(OC)=O)=O)N9)=C1 | [7] |
XLogP3 | 5.98 (Predicted) | [7] |
Ruzasvir exerts its potent antiviral effect through high-affinity inhibition of the hepatitis C virus nonstructural protein 5A (NS5A), a multifunctional phosphoprotein essential for viral replication and assembly. The mechanism involves:
Table 2: Antiviral Potency (EC50 and EC90) of Ruzasvir Against HCV Genotypes and Key Resistance-Associated Substitutions (RASs)
Viral Strain/Genotype | Mean EC50 ± SD (nM) | Mean EC90 ± SD (nM) | Notes |
---|---|---|---|
GT1a (H77 reference) | 0.0007 ± 0.0005 | 0.0012 ± 0.001 | [2] |
GT1a (40% NHS) | 0.010 ± 0.003 | 0.082 ± 0.027 | Modest reduction in human serum [2] |
GT1b (Con1) | 0.002 ± 0.0017 | 0.004 ± 0.003 | [2] |
GT2a (JFH-1) | 0.001 ± 0.0005 | 0.002 ± 0.001 | [2] |
GT3a (S52) | 0.004 ± 0.003 | 0.012 ± 0.008 | [2] |
GT4a (ED43) | 0.0007 ± 0.0006 | 0.0015 ± 0.001 | [2] |
GT5a (SA1) | 0.003 ± 0.0025 | 0.0073 ± 0.0054 | [2] |
GT6 (GZ52557) | 0.001 ± 0.0001 | 0.003 ± 0.002 | [2] |
GT7 (QC69) | 0.001 ± 0.0009 | 0.002 ± 0.001 | [2] |
GT1a L31V Mutant | <0.003 | <0.003 | Maintained potency [3] |
GT1a Y93H Mutant | <0.067 | <0.067 | Maintained potency [3] |
GT2b | <0.003 | <0.003 | [3] |
GT3a | <0.003 | <0.003 | [3] |
GT4a | <0.003 | <0.003 | [3] |
The antiviral profile of ruzasvir demonstrates remarkable pangenotypic coverage, with picomolar potency against genotypes 1-7 in stable replicon systems. Activity against clinical isolates is equally robust, with EC50 values ranging from 0.002 to 0.009 nM for GT1b isolates [2] [4]. Unlike earlier NS5A inhibitors, ruzasvir maintains significant activity against common resistance-associated substitutions (RASs), including L31V and Y93H in GT1a, though susceptibility is reduced against M28G and M28T substitutions [2] [3] [4].
De novo resistance selection studies reveal distinct pathways across genotypes:
Ruzasvir exhibits synergistic interactions with other direct-acting antivirals, particularly NS3/4A protease inhibitors (e.g., grazoprevir) and NS5B polymerase inhibitors (e.g., uprifosbuvir or bemnifosbuvir). This synergy is characterized by combination indices <1 in replicon assays, indicating enhanced antiviral effects without antagonism or cytotoxicity. This pharmacological synergy forms the basis for effective combination therapies that suppress resistance development [2] [5] [9].
Ruzasvir exhibits favorable pharmacokinetic properties that support once-daily oral dosing in clinical settings. While comprehensive human ADME data is proprietary, key parameters have been elucidated through preclinical and clinical studies:
Table 3: Pharmacokinetic Properties of Ruzasvir
Parameter | Findings | Clinical Significance |
---|---|---|
Absorption (Tmax) | 2-4 hours (fasted); Delayed by up to 2 hours (fed) | Predictable absorption kinetics |
Food Effect | ↑ Cmax and AUC by up to 63% under fed conditions | Administration with food recommended for optimal exposure |
Protein Binding | Extensive (inferred from 10-fold EC50 shift in 40% human serum) | Potential for displacement interactions with highly protein-bound drugs; tissue distribution likely high |
Metabolism | Primarily hepatic via CYP3A4; multiple oxidative metabolites | Susceptible to CYP3A4 inducers/inhibitors; no single dominant active metabolite |
Excretion Route | Predominantly biliary/fecal (>90%); Minimal renal excretion (<1% unchanged) | Suitable for patients with renal impairment; hepatic impairment may require monitoring |
DDI Potential | No significant PK interaction with bemnifosbuvir (↑≤33% exposure) | Favorable for combination therapy with NS5B inhibitors |
Drug-drug interaction studies demonstrate that ruzasvir exhibits a minimal interaction profile when coadministered with other direct-acting antivirals. Specifically:
Table 4: Compound Synonyms and Identifiers for Ruzasvir
Identifier Type | Name/Number |
---|---|
Generic Name | Ruzasvir |
Development Code | MK-8408; MK 8408; MK8408 |
CAS Registry | 1613081-64-3 |
PubChem CID | 91936863 |
UNII | LX752BD95Y |
Molecular Formula | C49H55FN10O7S |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7